An In-depth Technical Guide to the Core Chemical Properties of 6-fluoro-1H-indazole-3-carbaldehyde
An In-depth Technical Guide to the Core Chemical Properties of 6-fluoro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-fluoro-1H-indazole-3-carbaldehyde is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is of significant interest in medicinal chemistry, serving as a core structural motif in numerous therapeutic agents, particularly as kinase inhibitors in oncology.[1][2][3] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde functional group at the 3-position provides a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of 6-fluoro-1H-indazole-3-carbaldehyde. While specific biological activity data for this particular compound is limited in the public domain, this guide also discusses the broader context of indazole derivatives in drug discovery and provides representative experimental protocols for synthesis and potential biological evaluation.
Chemical and Physical Properties
The chemical and physical properties of 6-fluoro-1H-indazole-3-carbaldehyde are summarized in the table below. It is important to note that while some data is available, properties such as boiling point and specific solubility parameters have not been extensively reported.
| Property | Value | Reference |
| Molecular Formula | C₈H₅FN₂O | N/A |
| Molecular Weight | 164.14 g/mol | N/A |
| CAS Number | 634907-33-6 | N/A |
| Appearance | Yellowish solid | [4] |
| Melting Point | 186 °C | [4] |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in ethyl acetate. Information on solubility in other common organic solvents is not readily available. | [4] |
Synthesis and Experimental Protocols
A common synthetic route to 6-fluoro-1H-indazole-3-carbaldehyde involves the nitrosation of 6-fluoroindole.[4] This method provides a direct and efficient pathway to the desired product.
Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde from 6-fluoroindole[4]
Materials:
-
6-fluoroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of sodium nitrite (4.0 equivalents) in a mixture of water and DMF at 0 °C, slowly add a solution of hydrochloric acid.
-
A solution of 6-fluoroindole (1.0 equivalent) in DMF is then added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction is stirred at room temperature for 5 hours.
-
The reaction mixture is then extracted three times with ethyl acetate.
-
The combined organic layers are washed sequentially with water (three times) and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to yield 6-fluoro-1H-indazole-3-carbaldehyde as a yellowish solid.
Caption: Synthetic workflow for 6-fluoro-1H-indazole-3-carbaldehyde.
Spectroscopic Data
The structural confirmation of 6-fluoro-1H-indazole-3-carbaldehyde is achieved through various spectroscopic techniques. The key data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
| ¹H NMR (300 MHz, Acetone-d₆) | |
| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J) Hz, Assignment |
| 13.13 | br s, 1H, NH |
| 10.20 | s, 1H, CHO |
| 8.22 | dd, J = 9.0, 5.0 Hz, 1H, Ar-H |
| 7.45 | ddd, J = 9.0, 2.0, 0.5 Hz, 1H, Ar-H |
| 7.20 | ddd, J = 9.5, 9.0, 2.0 Hz, 1H, Ar-H |
| ¹³C NMR (75 MHz, Acetone-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| 187.6 | CHO |
| 163.2 (d, J = 244 Hz) | C-F |
| 145.2 | Ar-C |
| 142.9 (d, J = 13 Hz) | Ar-C |
| 123.8 (d, J = 11 Hz) | Ar-C |
| 118.5 | Ar-C |
| 114.2 (d, J = 26 Hz) | Ar-C |
| 97.4 (d, J = 27 Hz) | Ar-C |
Infrared (IR) Spectroscopy[4]
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3142 | N-H stretching |
| 1695, 1675 | C=O stretching (aldehyde) |
| 1633 | C=C stretching (aromatic) |
| 1463 | C-H bending |
| 1149 | C-F stretching |
Mass Spectrometry (MS)[4]
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.
-
HRMS (ESI⁻): Calculated for C₈H₄FN₂O [M-H]⁻: m/z 163.0308; Found: 163.0304.
Biological Activity and Drug Discovery Potential
While specific biological activity data for 6-fluoro-1H-indazole-3-carbaldehyde is not extensively documented in publicly available literature, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][3][5]
The 1H-indazole core can act as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[6] The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The aldehyde group at the C3 position of 6-fluoro-1H-indazole-3-carbaldehyde serves as a key synthetic handle for the introduction of various side chains to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for specific kinase targets.
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for evaluating the inhibitory activity of an indazole derivative against a specific protein kinase. This protocol would need to be optimized for the specific kinase of interest.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a derivative of 6-fluoro-1H-indazole-3-carbaldehyde) dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in the kinase assay buffer.
-
In a 384-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: A general workflow for the discovery of kinase inhibitors.
Potential Signaling Pathway Involvement
Indazole-based kinase inhibitors have been developed to target a variety of signaling pathways implicated in cancer and other diseases. A common target class is the receptor tyrosine kinases (RTKs), which play crucial roles in cell growth, proliferation, and survival. The diagram below illustrates a simplified, generic RTK signaling pathway that could potentially be modulated by a kinase inhibitor derived from 6-fluoro-1H-indazole-3-carbaldehyde.
Caption: A generic RTK signaling pathway targeted by kinase inhibitors.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.[7][9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, seek medical attention immediately.[11]
Conclusion
6-fluoro-1H-indazole-3-carbaldehyde is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its chemical properties and the reactivity of its functional groups make it an attractive starting material for the synthesis of diverse libraries of compounds for biological screening. Although specific biological data for this compound are currently sparse, the established importance of the indazole scaffold, particularly in the development of kinase inhibitors, suggests that derivatives of 6-fluoro-1H-indazole-3-carbaldehyde are promising candidates for future research and development in oncology and other therapeutic areas. Further investigation into the biological activities of this compound and its derivatives is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
